Predicted Physicochemical Property Shift vs. Non-Fluorinated Chroman-6-ol
The introduction of two fluorine atoms at the 7 and 8 positions markedly changes the predicted physical properties of the chromanol scaffold. 7,8-Difluorochroman-6-ol exhibits a higher predicted density and a lower predicted boiling point compared to the parent compound chroman-6-ol . These differences are important specifications for procurement when the compound's behavior in formulation, purification (e.g., distillation), or as a standard is critical.
| Evidence Dimension | Predicted Physicochemical Properties (Density and Boiling Point) |
|---|---|
| Target Compound Data | Density: 1.4±0.1 g/cm³; Boiling Point: 283.7±40.0 °C at 760 mmHg |
| Comparator Or Baseline | Chroman-6-ol: Density: 1.194±0.06 g/cm³; Boiling Point: 305.5±31.0 °C at 760 mmHg |
| Quantified Difference | Density: ~0.2 g/cm³ increase. Boiling Point: ~21.8 °C decrease. |
| Conditions | Predicted data from ACD/Labs Percepta Platform as reported on Chemsrc and ChemicalBook. |
Why This Matters
These distinct physicochemical signatures confirm a different molecular entity is present, allowing for quality control verification and indicating altered behavior in separation processes compared to non-fluorinated batches.
